Cas no 2034504-70-4 (1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea)

1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea is a synthetic urea derivative featuring a fluorophenylmethyl group and a pyridinylpiperidinylmethyl moiety. This compound exhibits potential as a biologically active molecule, with structural characteristics that may facilitate interactions with specific receptors or enzymes. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridinylpiperidine component contributes to binding affinity in targeted applications. Its well-defined molecular architecture allows for precise modifications, making it a candidate for further pharmacological or biochemical research. The compound's stability and synthetic reproducibility support its utility in exploratory studies, particularly in medicinal chemistry and drug discovery.
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea structure
2034504-70-4 structure
Product name:1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
CAS No:2034504-70-4
MF:C19H23FN4O
MW:342.410527467728
CID:5406733

1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea Chemical and Physical Properties

Names and Identifiers

    • N-[(4-Fluorophenyl)methyl]-N′-[[1-(4-pyridinyl)-4-piperidinyl]methyl]urea
    • 1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
    • Inchi: 1S/C19H23FN4O/c20-17-3-1-15(2-4-17)13-22-19(25)23-14-16-7-11-24(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H2,22,23,25)
    • InChI Key: VLEZVJGTOOKXEH-UHFFFAOYSA-N
    • SMILES: N(CC1=CC=C(F)C=C1)C(NCC1CCN(C2C=CN=CC=2)CC1)=O

Experimental Properties

  • Density: 1.186±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 580.9±35.0 °C(Predicted)
  • pka: 13.77±0.46(Predicted)

1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6178-4217-3mg
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
2034504-70-4
3mg
$63.0 2023-09-09
Life Chemicals
F6178-4217-20μmol
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
2034504-70-4
20μmol
$79.0 2023-09-09
Life Chemicals
F6178-4217-1mg
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
2034504-70-4
1mg
$54.0 2023-09-09
Life Chemicals
F6178-4217-25mg
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
2034504-70-4
25mg
$109.0 2023-09-09
Life Chemicals
F6178-4217-100mg
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
2034504-70-4
100mg
$248.0 2023-09-09
Life Chemicals
F6178-4217-4mg
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
2034504-70-4
4mg
$66.0 2023-09-09
Life Chemicals
F6178-4217-50mg
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
2034504-70-4
50mg
$160.0 2023-09-09
Life Chemicals
F6178-4217-20mg
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
2034504-70-4
20mg
$99.0 2023-09-09
Life Chemicals
F6178-4217-75mg
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
2034504-70-4
75mg
$208.0 2023-09-09
Life Chemicals
F6178-4217-15mg
1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
2034504-70-4
15mg
$89.0 2023-09-09

1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea Related Literature

Additional information on 1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea

Introduction to 1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea (CAS No. 2034504-70-4)

1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea, identified by its CAS number 2034504-70-4, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of both fluorophenyl and pyridin-4-yl moieties suggests a multifaceted interplay of electronic and steric effects, which are crucial for optimizing pharmacological properties.

The compound's structure incorporates a urea functional group, which is a well-known pharmacophore in medicinal chemistry. Urea-based derivatives have been extensively studied for their ability to modulate biological targets, including enzymes and receptors. The specific arrangement of the urea moiety in 1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea likely contributes to its unique interaction profile with biological systems. This has led to its investigation as a potential lead compound in the development of novel therapeutic agents.

In recent years, there has been a growing emphasis on the use of fluorinated aromatic compounds in drug design. The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, binding affinity, and pharmacokinetic properties. The fluorophenyl group in this compound may enhance its bioavailability and resistance to degradation by metabolic enzymes, making it an attractive candidate for further exploration.

The piperidine ring present in the molecule is another key structural feature. Piperidine derivatives are widely recognized for their role in pharmaceuticals due to their ability to occupy hydrophobic pockets in target proteins. The specific substitution pattern around the piperidine ring in 1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea suggests that it may interact with biological targets in a manner similar to other known piperidine-based drugs.

Recent studies have highlighted the importance of computational methods in the design and optimization of drug-like molecules. Molecular modeling techniques have been employed to predict the binding modes and affinity of 1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea to various biological targets. These studies have provided valuable insights into the structural features that contribute to its pharmacological activity. For instance, simulations have shown that the urea moiety and the fluorophenyl group are critical for interactions with the target protein.

The synthesis of 1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been utilized to construct the complex framework of this molecule. These techniques not only enhance efficiency but also allow for greater control over regioselectivity and stereochemistry.

In vitro studies have begun to unravel the pharmacological profile of 1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea. Initial results suggest that it exhibits promising activity against certain biological targets, although further research is needed to fully characterize its efficacy and safety. The compound's ability to modulate specific signaling pathways makes it a valuable tool for investigating potential therapeutic applications.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are designed and evaluated. Predictive models have been developed to assess the likelihood of success for candidate molecules like 1-[(4-fluorophenyl)methyl]-3-{[1-(pyridin-4-y

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